Ethanamine, 2-[(3,4-dimethylphenyl)thio]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, 2-[(3,4-dimethylphenyl)thio]- typically involves the reaction of 3,4-dimethylthiophenol with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Ethanamine, 2-[(3,4-dimethylphenyl)thio]- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethanamine, 2-[(3,4-dimethylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Alkyl halides, acetonitrile, and sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted ethanamines.
Scientific Research Applications
Ethanamine, 2-[(3,4-dimethylphenyl)thio]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanamine, 2-[(3,4-dimethylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethanamine, 2-[(3,4-dimethylphenyl)thio]- can be compared with other similar compounds, such as:
Ethanamine, 2-[(3,4-dimethoxyphenyl)thio]-: This compound has methoxy groups instead of methyl groups, leading to different chemical properties and reactivity.
Ethanamine, 2-[(3,4-dichlorophenyl)thio]-:
Ethanamine, 2-[(3,4-difluorophenyl)thio]-: Fluorine atoms introduce unique electronic effects, impacting the compound’s behavior in chemical reactions.
Ethanamine, 2-[(3,4-dimethylphenyl)thio]- stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYSFBBOAZKLLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368884 |
Source
|
Record name | Ethanamine, 2-[(3,4-dimethylphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192634-83-6 |
Source
|
Record name | Ethanamine, 2-[(3,4-dimethylphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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